molecular formula C10H10BrNO B3194521 8-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one CAS No. 851045-03-9

8-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Cat. No.: B3194521
CAS No.: 851045-03-9
M. Wt: 240.1 g/mol
InChI Key: GWEGGKYDFCDMJK-UHFFFAOYSA-N
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Description

8-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (CAS 851045-03-9) is a brominated cyclic ketone that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research . This compound features a seven-membered azepine ring fused to a benzene ring, incorporating a bromine atom at the 8-position and a ketone group, which provide distinct reactive sites for further chemical modification. With a molecular formula of C 10 H 10 BrNO and a molecular weight of 240.10 g/mol, this scaffold is a crucial intermediate for the construction of more complex nitrogen-containing heterocycles . The bromine atom makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the introduction of diverse aromatic and other functional groups. Simultaneously, the ketone functionality can undergo reductive amination, nucleophilic addition, or be converted into other useful moieties. Researchers utilize this benzazepine derivative in the exploration of novel pharmacologically active compounds. The core structure is related to classes of molecules studied for various biological activities. As a key synthetic precursor, it facilitates the rapid development and structure-activity relationship (SAR) studies of new chemical entities for research purposes. Handling and Safety: This product is intended for research and development use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-1,2,3,4-tetrahydro-1-benzazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-7-3-4-8-9(6-7)12-5-1-2-10(8)13/h3-4,6,12H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEGGKYDFCDMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=C(C=C2)Br)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Advanced Characterization of 8 Bromo 3,4 Dihydro 1h Benzo B Azepin 5 2h One and Its Derivatives

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled insight into the chemical environment, connectivity, and conformation of molecules.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 8-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, the spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the seven-membered ring, as well as a broad signal for the amine (N-H) proton.

The aromatic region would display signals corresponding to the three protons on the substituted benzene (B151609) ring. The bromine atom at the C8 position and the electron-withdrawing effect of the carbonyl group at C5 significantly influence the chemical shifts of these protons. The protons at C6, C7, and C9 will exhibit specific splitting patterns (e.g., doublets, doublet of doublets) due to spin-spin coupling.

The aliphatic portion of the spectrum arises from the methylene (B1212753) protons at positions C2, C3, and C4. These protons typically appear as complex multiplets due to coupling with each other. The protons at C4, being adjacent to the carbonyl group, are expected to be the most deshielded among the aliphatic signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: This table is based on predictive models and analysis of similar structures, as specific experimental data is not widely published.

Proton Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-N1 6.5 - 7.5 broad singlet -
H-C2 3.2 - 3.4 multiplet -
H-C3 1.9 - 2.1 multiplet -
H-C4 2.8 - 3.0 multiplet -
H-C6 7.7 - 7.8 doublet J ≈ 2.5
H-C7 7.5 - 7.6 doublet of doublets J ≈ 8.5, 2.5

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The chemical shift of each signal is indicative of the carbon's hybridization and electronic environment.

For this compound, ten distinct signals are expected. The most downfield signal would correspond to the carbonyl carbon (C5) due to its double bond to oxygen. The six aromatic carbons would appear in the typical aromatic region (δ 110-150 ppm), with the carbon attached to the bromine atom (C8) showing a characteristic shift. The three aliphatic carbons (C2, C3, C4) would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: This table is based on predictive models and analysis of the parent compound, 3,4-dihydro-1H-benzo[b]azepin-5(2H)-one.

Carbon Position Predicted Chemical Shift (δ, ppm)
C2 42 - 45
C3 25 - 28
C4 38 - 41
C5 198 - 202
C5a 128 - 131
C6 135 - 138
C7 130 - 133
C8 118 - 121
C9 120 - 123

The seven-membered azepine ring is not planar and can adopt several conformations, such as chair and boat forms. Dynamic NMR (DNMR) spectroscopy, particularly variable-temperature (VT) NMR, is a powerful tool for studying these conformational dynamics. researchgate.net

For benzazepine derivatives, studies have shown that the seven-membered ring can undergo a chair-to-chair interconversion. researchgate.net At room temperature, this process is often rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. However, upon cooling, the rate of interconversion slows down. If the temperature is lowered sufficiently to reach the coalescence point, the single averaged signal for a given proton will broaden and eventually split into two separate signals, corresponding to the distinct axial and equatorial environments in the "frozen" chair conformation. From the coalescence temperature and the chemical shift difference between the decoalesced signals, the energy barrier (ΔG‡) for the ring inversion can be calculated, providing quantitative insight into the conformational flexibility of the molecule. researchgate.net

While ¹H and ¹³C NMR are the most common techniques, NMR spectroscopy of other nuclei can provide specialized information.

Nitrogen-15 (¹⁵N) NMR directly probes the nitrogen atom in the azepine ring. Although ¹⁵N has a low natural abundance and sensitivity, techniques like Heteronuclear Multiple Bond Correlation (HMBC) can establish long-range correlations between protons and the nitrogen atom, confirming its position and electronic state. nih.gov ¹⁵N chemical shifts are very sensitive to the local electronic structure, making this technique useful for studying tautomeric equilibria (e.g., amide-imidol tautomerism) in derivatives where this is possible. nih.gov

Fluorine-19 (¹⁹F) NMR is applicable to fluorinated derivatives of the title compound. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive. wikipedia.orghuji.ac.il Incorporating a fluorine atom into the molecule, either on the aromatic ring or the aliphatic portion, provides a powerful spectroscopic handle. ¹⁹F NMR is characterized by a large chemical shift range and high sensitivity to the local environment, making it an excellent tool for monitoring chemical transformations, studying drug-protein interactions, and performing pharmacokinetic studies in vivo, as there is no background fluorine signal in biological systems. wikipedia.orgnih.gov

Mass spectrometry (MS) is a vital technique for determining the molecular weight and formula of a compound. For this compound (C₁₀H₁₀BrNO), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition.

A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of one bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as two peaks of almost equal intensity, separated by two mass units (M⁺ and M+2⁺). This doublet is a characteristic signature of a monobrominated compound.

Electron ionization (EI) mass spectrometry would also reveal the compound's fragmentation pattern, providing further structural evidence. The fragmentation pathways are predictable based on the functional groups present.

Table 3: Plausible Mass Spectrometry Fragmentation for this compound Note: The m/z values correspond to the ⁷⁹Br isotope.

Ion Proposed Structure / Loss m/z (for ⁷⁹Br)
[M]⁺ Molecular Ion 240
[M+2]⁺ Molecular Ion (⁸¹Br isotope) 242
[M - 28]⁺ Loss of ethylene (B1197577) (C₂H₄) via retro-Diels-Alder or similar fragmentation 212
[M - 29]⁺ Loss of an ethyl radical (•C₂H₅) 211
[M - 42]⁺ Loss of ketene (B1206846) (CH₂=C=O) 198
[M - 56]⁺ Loss of ethylene and carbonyl group (C₂H₄ + CO) 184
[C₇H₅BrO]⁺ Fragment containing the brominated aromatic ring and carbonyl 196

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound with a very high degree of accuracy. This precision allows for the determination of the elemental composition of the molecule, providing a calculated molecular formula. For this compound, HRMS would be instrumental in confirming its elemental formula of C₁₀H₁₀BrNO by providing a highly accurate mass-to-charge ratio (m/z) that corresponds to this composition.

A thorough search of scientific literature and chemical databases did not yield specific High-Resolution Mass Spectrometry (HRMS) data for this compound.

Table 1: Hypothetical HRMS Data for this compound

Parameter Expected Value
Molecular Formula C₁₀H₁₀BrNO
Calculated m/z Data not available
Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the context of this compound, ESI-MS would typically be used to generate protonated molecular ions ([M+H]⁺) or other adducts. This technique is valuable for confirming the molecular weight of the compound and is often coupled with liquid chromatography for purity analysis.

Table 2: Expected ESI-MS Findings for this compound

Ion Expected m/z Observed m/z
[M+H]⁺ Calculated from formula Data not available

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be identified. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, the C=O bond of the ketone, C-N bonds, and aromatic C-H and C=C bonds.

Detailed experimental Infrared (IR) spectroscopy data for this compound could not be located in the reviewed scientific literature.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Actual Wavenumber (cm⁻¹)
N-H Stretch 3300-3500 Data not available
C=O Stretch (Ketone) 1680-1720 Data not available
Aromatic C=C Stretch 1450-1600 Data not available
C-N Stretch 1180-1360 Data not available

X-ray Crystallography for Solid-State Molecular Structure Determination

There is no publicly available X-ray crystallographic data for this compound.

Table 4: Crystallographic Data Summary for a Hypothetical Crystal of this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Bond Lengths (Å) Data not available

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements in a compound. This data is then used to calculate the empirical formula of the substance. For this compound (C₁₀H₁₀BrNO), elemental analysis would be performed to experimentally determine the percentages of carbon, hydrogen, nitrogen, and bromine. The experimental values are then compared to the theoretical percentages calculated from the molecular formula to validate the compound's elemental composition.

Specific elemental analysis data for this compound has not been reported in the accessible scientific literature.

Table 5: Theoretical vs. Experimental Elemental Analysis for this compound

Element Theoretical % Experimental %
Carbon (C) Calculated from formula Data not available
Hydrogen (H) Calculated from formula Data not available
Nitrogen (N) Calculated from formula Data not available

Chromatographic Methods for Purity and Separation in Research

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of a compound and for the separation of components in a mixture. For a non-volatile compound like this compound, reverse-phase HPLC would be a common method to determine its purity. The retention time from an HPLC analysis is a characteristic property of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature).

While chromatographic methods would be standard practice in the synthesis and purification of this compound, specific research-grade chromatographic data for this compound is not available in the public domain.

Table 6: Representative HPLC Method Parameters for Analysis of Aromatic Ketones

Parameter Condition
Column C18
Mobile Phase Acetonitrile/Water Gradient
Flow Rate Data not available
Detection UV at a specified wavelength

Computational and Theoretical Investigations of 8 Bromo 3,4 Dihydro 1h Benzo B Azepin 5 2h One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, orbital energies, and related molecular properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. nih.govimperial.ac.uk This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

For 8-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, DFT studies would typically involve geometry optimization to find the most stable three-dimensional arrangement of atoms (the ground state). Functionals such as B3LYP, which combine exact Hartree-Fock exchange with DFT exchange-correlation components, are commonly employed for this purpose. chemrxiv.org Such calculations yield key electronic properties, including the distribution of electrostatic potential and dipole moment, which are crucial for understanding the molecule's polarity and intermolecular interactions.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

ParameterIllustrative ValueDescription
Ground State Energy -3055.12 HartreesThe total electronic energy of the molecule in its most stable conformation.
Dipole Moment 3.45 DebyeA measure of the molecule's overall polarity, arising from the asymmetrical distribution of electron density due to the carbonyl and bromine groups.
Mulliken Atomic Charges C(carbonyl): +0.55e, O(carbonyl): -0.52e, Br: -0.15e, N-H: -0.38ePartial charges on key atoms, indicating sites susceptible to electrophilic or nucleophilic attack.
Molecular Electrostatic Potential (MEP) Red region near carbonyl oxygen; Blue region near N-H protonA map of electrostatic potential on the electron density surface. Red indicates negative potential (electron-rich), and blue indicates positive potential (electron-poor), highlighting regions for intermolecular interactions. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity. The LUMO's energy is related to the electron affinity and points to its electrophilicity. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. sapub.org

Table 2: Illustrative Frontier Molecular Orbital Parameters for this compound

ParameterIllustrative Value (eV)Implication for Reactivity
HOMO Energy -6.85 eVIndicates the energy required to remove an electron; related to the molecule's potential to act as a nucleophile.
LUMO Energy -1.22 eVIndicates the energy released when an electron is added; related to the molecule's potential to act as an electrophile.
HOMO-LUMO Gap (ΔE) 5.63 eVA relatively large gap suggests good kinetic stability and moderate reactivity under normal conditions.

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming molecular structures. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, often implemented within a DFT framework, is a standard approach for calculating the chemical shifts of ¹H and ¹³C nuclei. modgraph.co.ukrsc.org

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the NMR spectrum. Comparing these calculated shifts with experimental data serves as a rigorous validation of the proposed structure. Discrepancies between calculated and experimental values can often be explained by solvent effects or conformational dynamics not fully captured in the gas-phase calculation. pdx.edu

Table 3: Illustrative Comparison of Calculated and Expected Experimental ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom PositionCalculated ¹H Shift (ppm)Expected ¹H Shift (ppm)Calculated ¹³C Shift (ppm)Expected ¹³C Shift (ppm)
C=O (C5) --198.5~195-200
CH₂ (C4) 2.95~2.942.1~40-45
CH₂ (C3) 2.60~2.628.3~25-30
CH₂ (C2) 3.30~3.345.7~45-50
N-H 7.10~7.0--
Aromatic C-Br (C8) --118.9~115-120
Aromatic C-H (C6, C7, C9) 7.20 - 7.80~7.1 - 7.9125.1 - 138.4~120-140

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The seven-membered azepinone ring in this compound is not planar and can adopt several low-energy conformations. Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net An MD simulation would allow for the exploration of the conformational landscape of the benzazepinone (B8055114) ring system, identifying the most stable conformers and the energy barriers for interconversion between them. This analysis is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape to fit into a receptor's binding site. nih.gov

Prediction of Reactivity and Reaction Pathways in Benzazepinone Synthesis

Computational chemistry can also be used to model chemical reactions and predict their outcomes. For the synthesis of benzazepinone scaffolds, theoretical calculations can help elucidate reaction mechanisms, identify transition states, and compute activation energies. For instance, a plausible synthesis route for a related isomer involves the Schmidt reaction of a tetralone precursor. nih.gov DFT calculations could be employed to model this reaction pathway, comparing the energy profiles for the formation of different regioisomers. This predictive capability allows chemists to anticipate which reaction conditions are most likely to yield the desired product, thereby optimizing synthetic strategies and minimizing byproducts. mdpi.com

In Silico Assessment for Research Applications (e.g., Drug-Likeness for Scaffold Exploration)

The benzazepinone core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govresearchgate.net In silico methods are widely used to assess the "drug-likeness" of novel compounds, predicting their potential to be developed into orally bioavailable drugs.

One of the most common frameworks is Lipinski's Rule of Five, which sets criteria for molecular properties that influence a compound's pharmacokinetics, specifically its absorption, distribution, metabolism, and excretion (ADME). mdpi.com Computational tools can quickly calculate these properties for this compound, providing an early assessment of its suitability as a lead compound for further development.

Table 4: In Silico Drug-Likeness Profile of this compound

PropertyValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight 240.09 g/mol < 500 g/mol Yes
LogP (octanol-water partition coefficient) 2.35< 5Yes
Hydrogen Bond Donors 1 (N-H group)≤ 5Yes
Hydrogen Bond Acceptors 1 (C=O group)≤ 10Yes
Topological Polar Surface Area (TPSA) 29.1 Ų< 140 ŲYes

The data in the table indicates that this compound complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with those of many orally administered drugs. This makes it an attractive scaffold for further chemical modification and exploration in drug discovery programs.

Exploration of Structure Activity Relationships Sar in 8 Bromo 3,4 Dihydro 1h Benzo B Azepin 5 2h One Derivatives

Influence of Bromine Substitution on Benzazepinone (B8055114) Core Reactivity and Potential Biological Activity

The presence of a bromine atom at the 8-position of the 3,4-dihydro-1H-benzo[b]azepin-5(2H)-one core is a critical feature that significantly influences the compound's physicochemical properties, reactivity, and biological profile. smolecule.com Halogenation, particularly bromination, is a common strategy in drug design to enhance binding affinity, modulate metabolic stability, and improve membrane permeability.

The bromine atom, being an electron-withdrawing group, alters the electron density of the aromatic ring, which can affect its interaction with biological targets. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's active site, which can contribute to the binding affinity and selectivity of the molecule. mdpi.com Studies on other brominated heterocyclic compounds have demonstrated that the introduction of bromine can lead to potent biological activity. For instance, brominated flavonoid derivatives have shown significant antimicrobial properties. mdpi.com Similarly, certain brominated cyclic nucleotide derivatives are potent activators of ion channels and protein kinases. nih.gov

From a chemical reactivity standpoint, the bromine atom provides a handle for further synthetic modifications. It can be replaced through various nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups to explore the chemical space around the benzazepinone scaffold. smolecule.com This versatility makes the 8-bromo derivative a valuable intermediate for creating diverse chemical libraries for biological screening.

Strategic Functionalization of the Benzazepinone Ring System

Systematic modification of the benzazepinone ring system is a cornerstone of SAR studies, allowing researchers to probe the specific requirements for biological activity. Key positions for functionalization include the nitrogen atom, the ketone moiety, and the aromatic benzene (B151609) ring.

The secondary amine nitrogen atom in the azepine ring is a prime site for modification. N-alkylation and N-arylation can significantly impact a compound's lipophilicity, steric profile, and hydrogen bonding capacity. While direct SAR studies on N-substituted 8-bromo-benzazepinones are limited in the provided literature, valuable insights can be drawn from structurally analogous scaffolds such as benzoxazepinones.

In a series of 8-bromo-1,5-dihydrobenzo[e] nih.govresearchgate.netoxazepin-2(3H)-one derivatives, modification at the nitrogen atom (N-1 position) with various alkyl groups was explored to identify compounds that induce differentiation in acute myeloid leukemia cells. mdpi.com The synthesis of these compounds generally involves the reaction of the parent amide with an appropriate alkyl halide in the presence of a base like sodium hydride. mdpi.com

CompoundR Group (at Nitrogen)Synthesis Reference
8-Bromo-1-methyl-1,5-dihydrobenzo[e] nih.govresearchgate.netoxazepin-2(3H)-oneMethyl mdpi.com
8-Bromo-1-isopropyl-1,5-dihydrobenzo[e] nih.govresearchgate.netoxazepin-2(3H)-oneIsopropyl mdpi.com
8-Bromo-1-(cyclopropylmethyl)-1,5-dihydrobenzo[e] nih.govresearchgate.netoxazepin-2(3H)-oneCyclopropylmethyl mdpi.com

This table showcases examples of N-alkylation on a related benzoxazepinone core, illustrating potential modifications for the benzazepinone scaffold.

These modifications demonstrate that the nitrogen atom can be readily functionalized. The size and nature of the substituent (e.g., small alkyl, cycloalkyl) can be systematically varied to probe the steric and electronic requirements of the target binding site.

The ketone at the 5-position is another key functional group for derivatization. It can be converted into various other functionalities, with oximes and oxime ethers being of particular interest due to their prevalence in biologically active compounds. nih.gov The synthesis of oximes typically involves the reaction of a carbonyl compound with hydroxylamine (B1172632) or its salts. researchgate.net Subsequent reaction with alkyl or aryl halides can then produce oxime ethers. nih.gov

This transformation from a ketone to an oxime ether alters the geometry and electronic properties of this part of the molecule. The carbonyl oxygen, a hydrogen bond acceptor, is replaced by a C=N-O-R group, which can introduce new points of interaction and significantly increase structural diversity. Oxime ethers are known to possess a wide range of biological activities, including antimicrobial, anticonvulsant, and antitumor properties. nih.govmdpi.com Therefore, derivatizing the ketone moiety of 8-bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one into oxime ethers represents a promising strategy for discovering new biological activities. nih.gov

Further substitutions on the aromatic benzene ring, in addition to the existing bromine atom, can fine-tune the electronic properties and steric profile of the molecule. These modifications can influence how the compound fits into a binding pocket and interacts with key residues. For example, the addition of a methyl group, as seen in 9-Bromo-8-methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one, can enhance lipophilicity and introduce steric bulk. nih.gov Other derivatives, such as those incorporating hydroxyl groups, can introduce new hydrogen bonding capabilities, as exemplified by compounds like 8-bromo-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol. nih.gov The position of these additional substituents is critical and can be used to probe different regions of a target's binding site.

Stereochemical Considerations and Enantiomeric Purity in Benzazepinone Research

While this compound itself is achiral, many of its derivatives created through the functionalizations described above can possess one or more stereocenters. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. nih.gov

For instance, studies on chiral 2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine derivatives have shown that the biological activity, such as dopaminergic effects, is dependent on the absolute stereochemistry of the molecule. acs.org Therefore, when designing and synthesizing chiral benzazepinone derivatives, it is crucial to address their stereochemistry. This involves either separating the enantiomers of a racemic mixture or employing stereoselective synthesis methods. mdpi.comresearchgate.net The determination of enantiomeric purity is essential to accurately interpret SAR data, as the presence of an inactive or less active enantiomer can confound the results. nih.gov

Comparative SAR Studies with Structurally Related Heterocyclic Scaffolds

To better understand the SAR of benzazepinones, it is instructive to compare them with structurally related heterocyclic scaffolds that have been more extensively studied. Benzoxepinones and quinazolinones share structural similarities with benzazepinones and have been investigated for various biological activities.

Heterocyclic ScaffoldCore Structure AnalogyKnown Biological Activities
Benzazepinone Fused benzene and seven-membered nitrogen-containing ringCytotoxic, P-glycoprotein inhibition, reverse transcriptase inhibition. nih.govresearchgate.net
Benzoxepinone Fused benzene and seven-membered oxygen-containing ringCarbonic anhydrase inhibition, 5-HT1A receptor agonism. nih.govnih.govresearchgate.net
Quinazolinone Fused benzene and six-membered di-nitrogen-containing ringAntibacterial (PBP inhibition), EGFR kinase inhibition. nih.govmdpi.comacs.org

This table provides a comparative overview of the biological activities associated with benzazepinones and related heterocyclic scaffolds.

Benzoxepinones: This scaffold, where the nitrogen of the azepine ring is replaced by oxygen, has been identified in compounds acting as selective inhibitors of tumor-associated carbonic anhydrase isoforms. nih.gov SAR studies on 1,4-benzoxazepine (B8686809) derivatives revealed that substitutions on both the aromatic ring and the seven-membered ring are critical for activity as 5-HT1A receptor agonists. nih.gov This suggests that similar positions on the benzazepinone scaffold are likely to be important for modulating biological activity.

Quinazolinones: Quinazolinones are a well-studied class of heterocyclic compounds. Extensive SAR studies have been conducted, revealing key structural requirements for their activity as antibacterials and anticancer agents. nih.govacs.org For antibacterial 4(3H)-quinazolinones, modifications on all three rings of the core structure were systematically explored to optimize activity against S. aureus. nih.govacs.org For quinazoline-based EGFR inhibitors, it was found that small lipophilic substituents on the aniline (B41778) ring at the 4-position and various groups at the 6- and 7-positions of the quinazoline (B50416) core are crucial for inhibitory activity. mdpi.com The detailed SAR knowledge from the quinazolinone scaffold provides a valuable roadmap for the strategic design of novel benzazepinone derivatives, highlighting the importance of systematic variation of substituents around the entire heterocyclic system.

Advanced Applications and Future Research Directions of 8 Bromo 3,4 Dihydro 1h Benzo B Azepin 5 2h One

Role in Early-Stage Drug Discovery and Development

The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 8-position of the 3,4-dihydro-1H-benzo[b]azepin-5(2H)-one core can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, and provide a handle for further chemical modifications.

Lead Compound Identification and Optimization Strategies

8-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one holds potential as a starting point for the identification of lead compounds in drug discovery. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The process of modifying the lead compound to improve its efficacy, selectivity, and pharmacokinetic properties is known as lead optimization.

Lead Identification Strategies:

Fragment-based screening is a common approach where small molecules ("fragments") are screened for weak binding to a biological target. The benzazepinone (B8055114) core of this compound can be considered a valuable fragment for screening against various protein targets. High-throughput screening (HTS) of compound libraries containing this scaffold can also be employed to identify initial hits.

Lead Optimization Strategies:

Once a lead compound is identified, several optimization strategies can be applied to enhance its drug-like properties. For this compound, these strategies could include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzazepinone core to understand the relationship between its chemical structure and biological activity. This could involve modifying the substituents on the aromatic ring or the azepine ring.

Modification of the Bromine Atom: The bromine atom can be replaced with other functional groups through cross-coupling reactions to explore the effects on target binding and selectivity. This allows for the rapid generation of a library of analogues for SAR studies.

Computational Modeling: Molecular docking and other computational techniques can be used to predict the binding mode of the compound to its target and guide the design of more potent and selective analogues.

Optimization StrategyDescriptionPotential Outcome
Structure-Activity Relationship (SAR) StudiesSystematic modification of the chemical structure to determine which parts of the molecule are responsible for its biological activity.Improved potency and selectivity.
Modification of the Bromine AtomReplacement of the bromine atom with other functional groups to alter the compound's properties.Enhanced target binding, improved pharmacokinetic properties.
Computational ModelingUse of computer simulations to predict how a compound will interact with a biological target.Rational design of more effective drug candidates.

Development of Chemical Probes for Biological Research

Chemical probes are small molecules used to study and manipulate biological systems. They can be invaluable tools for understanding the function of proteins and other biomolecules in health and disease. This compound can serve as a scaffold for the development of chemical probes due to its potential to be modified with reporter groups such as fluorescent tags or affinity labels.

The development of a chemical probe from this scaffold would involve:

Identification of a Biological Target: The first step is to identify a protein or other biomolecule of interest that the benzazepinone scaffold can bind to.

Affinity and Selectivity Optimization: The scaffold would be modified to maximize its binding affinity and selectivity for the target.

Attachment of a Reporter Group: A reporter group, such as a fluorophore or a biotin (B1667282) tag, would be attached to the molecule to enable its detection and visualization in biological systems.

Such chemical probes could be used to study a wide range of biological processes, from signal transduction pathways to enzyme activity, providing valuable insights into disease mechanisms and potential therapeutic targets.

Potential Applications in Materials Science Research

While the primary focus of research on benzazepine derivatives has been in medicinal chemistry, the unique electronic and structural properties of compounds like this compound suggest potential applications in materials science. The presence of a π-conjugated system in the benzene (B151609) ring and the potential for functionalization make this scaffold interesting for the development of novel organic materials.

The bromine atom, in particular, can be exploited in cross-coupling reactions to synthesize larger conjugated systems or to attach the molecule to polymer backbones. Bromo-substituted organic compounds have been investigated for their role in improving the properties of organic nonlinear optical materials. rsc.org The bromo group can enhance molecular hyperpolarizabilities and reduce dipole-dipole interactions, which is beneficial for achieving acentric crystal structures required for second-harmonic generation. rsc.org

Potential applications in materials science include:

Organic Semiconductors: Heterocyclic compounds are key building blocks for organic semiconductors used in flexible and printed electronics. researchgate.net The benzazepinone core could be incorporated into larger conjugated molecules or polymers to create materials with tailored electronic properties.

Organic Light-Emitting Diodes (OLEDs): Functionalized benzazepinones could potentially be used as host materials or emitters in OLEDs.

Sensors: The scaffold could be modified to create chemosensors that exhibit a change in their optical or electronic properties upon binding to specific analytes.

Further research is needed to explore the synthesis and characterization of materials based on the this compound scaffold.

Development of Advanced Analytical Methodologies for Research-Scale Detection and Quantification

As with any compound under investigation, the development of robust and sensitive analytical methods for the detection and quantification of this compound is crucial. These methods are essential for monitoring its purity, stability, and concentration in various matrices during research and development.

Commonly used analytical techniques that could be adapted for this compound include:

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC method with UV detection would likely be suitable for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization might be necessary to improve the volatility of the benzazepinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR).

Immunoassays: For biological samples, highly sensitive immunoassays such as ELISA could be developed.

The development of these methods would require careful optimization of parameters such as the mobile phase composition, column type, and detection wavelength for HPLC, and the temperature program and ionization method for GC-MS.

Analytical MethodPrincipleApplication for this compound
High-Performance Liquid Chromatography (HPLC)Separation based on differential partitioning between a stationary and a mobile phase.Purity assessment, quantification in reaction mixtures and formulations.
Gas Chromatography-Mass Spectrometry (GC-MS)Separation based on volatility followed by mass-based detection.Identification of impurities and degradation products.
Nuclear Magnetic Resonance (NMR) SpectroscopyInteraction of atomic nuclei with an external magnetic field.Structural confirmation and quantification.
Immunoassays (e.g., ELISA)Antigen-antibody recognition.Quantification in biological samples.

Integration of Artificial Intelligence and Machine Learning in Benzazepinone Research and Prediction

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery and development process. These technologies can be applied to benzazepinone research in several ways:

Predictive Modeling: ML models can be trained on existing data for benzazepinone derivatives to predict their biological activity, physicochemical properties, and potential toxicity. This can help to prioritize the synthesis of the most promising compounds.

Virtual Screening: AI-powered virtual screening can be used to screen large virtual libraries of benzazepinone derivatives against a biological target, identifying potential hits for further investigation.

De Novo Drug Design: Generative AI models can be used to design novel benzazepinone derivatives with desired properties.

The integration of AI and ML into benzazepinone research has the potential to significantly reduce the time and cost of developing new drugs and materials. By leveraging the power of these technologies, researchers can more efficiently explore the chemical space around the this compound scaffold and identify new compounds with valuable properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via bromination of the parent azepine scaffold. For example, bromine in acetic acid at controlled temperatures (20–25°C) facilitates regioselective bromination at the 8-position . Cyclization of brominated precursors (e.g., 1-(4-bromo-2-methoxyphenyl)ethanone) using acid catalysis or one-pot methods under inert atmospheres optimizes ring formation . Key factors affecting yield include stoichiometry of brominating agents, solvent polarity, and reaction time. Purity (>95%) is achieved via recrystallization from methanol or ethanol .

Q. Which analytical techniques are most effective for characterizing this compound, and what critical data points should researchers prioritize?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., bromine-induced deshielding of adjacent protons at δ 7.2–7.5 ppm) .
  • HPLC-MS : Validates purity (>98%) and molecular ion peaks (m/z 241.06 [M+H]+^+) .
  • X-ray Crystallography : Resolves crystal packing and dihedral angles of the azepine ring .
  • Elemental Analysis : Ensures stoichiometric consistency (C10_{10}H10_{10}BrNO) .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in substitution and cross-coupling reactions, and what strategies mitigate side reactions?

  • Methodological Answer : The bromine atom acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Steric hindrance at the 8-position necessitates bulky ligands (e.g., XPhos) to prevent β-hydride elimination . For nucleophilic substitutions (e.g., SNAr), polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) enhance reactivity. Side products (e.g., dehalogenated byproducts) are minimized via strict anhydrous conditions and inert gas purges .

Q. What experimental designs are recommended to resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. receptor antagonism)?

  • Methodological Answer :

  • Dose-Response Assays : Validate IC50_{50} values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
  • Off-Target Screening : Use proteome-wide affinity chromatography to identify non-target interactions .
  • Structural Analog Comparison : Compare activity with non-brominated analogs (e.g., 3,4-dihydro-1H-benzo[b]azepin-5(2H)-one) to isolate bromine’s electronic effects .
  • Impurity Analysis : Quantify residual solvents or synthetic intermediates via GC-MS, as impurities >0.1% can skew bioactivity results .

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced selectivity for neurological targets?

  • Methodological Answer :

  • DFT Calculations : Predict electrophilic regions (e.g., LUMO maps) to optimize substitution patterns for target binding .
  • Molecular Docking : Simulate interactions with GABAA_A receptors or kinases (e.g., DOCK6 or AutoDock Vina) to prioritize derivatives with favorable binding energies .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to filter transient binders .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for this compound in aqueous vs. organic solvents?

  • Methodological Answer : Discrepancies arise from polymorphic forms (e.g., amorphous vs. crystalline) and pH-dependent ionization. For reproducible solubility measurements:

  • Standardized Protocols : Use saturated solutions equilibrated for 24h at 25°C .
  • pH Control : Adjust with buffers (pH 2–12) to account for zwitterionic behavior .
  • Particle Size Analysis : Sieve particles to <50 µm to eliminate surface area variability .

Key Recommendations for Researchers

  • Synthetic Optimization : Prioritize inert conditions to prevent bromine loss.
  • Data Reproducibility : Adopt standardized bioassay protocols and impurity profiling.
  • Computational Integration : Use multi-scale modeling to bridge synthesis and bioactivity .

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Reactant of Route 1
8-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Reactant of Route 2
Reactant of Route 2
8-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.